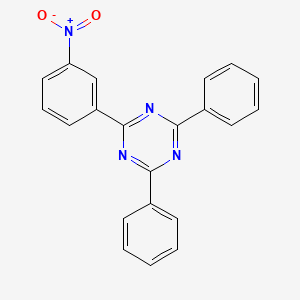
2-(3-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
nitrophenyltriazine , belongs to the class of organic compounds known as nitrobenzenes. Its chemical structure features a phenyl functional group, a carboxylic acid functional group, and a nitro functional group. This compound has applications in both organic synthesis and herbicide development .
Preparation Methods
Synthesis:: The synthetic route for 2-(3-nitrophenyl)-4,6-diphenyl-1,3,5-triazine involves the nitration of phenylacetic acid. The reaction proceeds as follows:
- Nitration of phenylacetic acid with a nitrating agent (e.g., nitric acid) yields 2-(3-nitrophenyl)acetic acid.
- Cyclization of 2-(3-nitrophenyl)acetic acid forms the desired triazine compound.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactions::
Reductive Cyclization: Complete reduction of 2-(3-nitrophenyl)acetic acid yields anilines, which readily cyclize to form lactams.
Partial Reductive Cyclization: Using weaker reducing agents, hydroxamic acids can be formed from the acid. Both processes find utility in the synthesis of biologically active molecules.
- Nitration: Nitric acid (HNO~3~)
- Reduction: Various reducing agents (e.g., zinc, ammonium chloride)
Major Products:: The primary product is 2-(3-nitrophenyl)-4,6-diphenyl-1,3,5-triazine itself, which serves as a versatile intermediate.
Scientific Research Applications
2-(3-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine finds applications in:
Organic Synthesis: As a protecting group for primary alcohols.
Heterocycle Formation: Precursor for various heterocycles used in drug discovery and materials science.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets and pathways relevant to its intended use.
Comparison with Similar Compounds
While 2-(3-nitrophenyl)-4,6-diphenyl-1,3,5-triazine is unique in its structure, other related compounds include:
- Phenylacetic acid
- 4-nitrophenylacetic acid
- 4-nitrophenol
- 2-nitrodiphenylamine
Properties
CAS No. |
7753-05-1 |
|---|---|
Molecular Formula |
C21H14N4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H14N4O2/c26-25(27)18-13-7-12-17(14-18)21-23-19(15-8-3-1-4-9-15)22-20(24-21)16-10-5-2-6-11-16/h1-14H |
InChI Key |
MPVJHWOGTWPIIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11122477.png)
![(5Z)-2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11122479.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B11122487.png)
![7-[(4-chlorophenyl)methyl]-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11122503.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122504.png)
![3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11122505.png)
![6-imino-11-methyl-5-(4-methylpiperidine-1-carbonyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11122513.png)
![2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11122520.png)
![5-(4-bromophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11122526.png)
![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122537.png)
![3-[(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11122541.png)
![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11122549.png)
![4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122551.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11122558.png)
